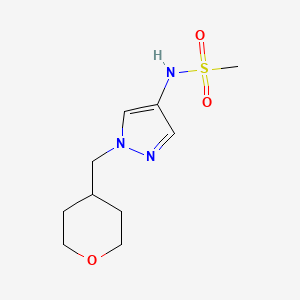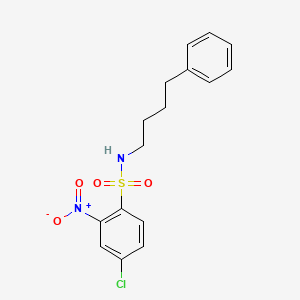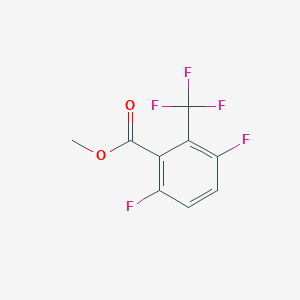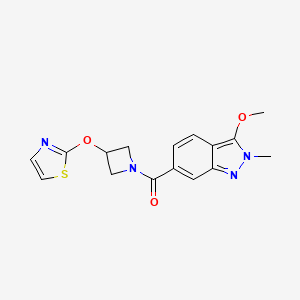
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are used as antibiotics, diuretics, and anticonvulsants, among other applications .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydro-2H-pyran-4-yl group attached to a pyrazole ring via a methylene bridge, and a sulfonamide group attached to the pyrazole ring .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents and exhibit strong absorption in the UV region due to their conjugated system .Scientific Research Applications
Anticancer Agents
The pyridopyrimidine scaffold has attracted attention in cancer research due to its potential as an anticancer agent. Researchers have explored derivatives of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide for their ability to inhibit specific cancer pathways or target tumor cells. These compounds may interfere with cell cycle regulation, apoptosis, or angiogenesis, making them promising candidates for cancer therapy .
Kinase Inhibitors
Certain pyridopyrimidine derivatives, including N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide, exhibit kinase inhibitory activity. Kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases. Researchers have investigated these compounds as potential kinase inhibitors for conditions such as inflammation, autoimmune disorders, and cancer .
Anti-Inflammatory Agents
The pyridopyrimidine scaffold has shown promise as anti-inflammatory agents. Compounds derived from N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide may modulate inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and other autoimmune diseases .
Cardiovascular Applications
Researchers have explored pyridopyrimidine derivatives for their cardiovascular effects. These compounds may impact blood vessel function, platelet aggregation, or cardiac remodeling. Investigations into their potential as antithrombotic agents or vasodilators continue .
Antiviral Properties
The pyridopyrimidine scaffold has been studied for its antiviral activity. Compounds related to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide may inhibit viral replication or entry. Their potential as antiviral agents against specific viruses warrants further exploration .
Neurological Disorders
Pyridopyrimidine derivatives have been investigated in the context of neurological disorders. Researchers explore their potential as neuroprotective agents, targeting pathways involved in neurodegenerative diseases. These compounds may modulate neurotransmitter receptors or oxidative stress pathways .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-17(14,15)12-10-6-11-13(8-10)7-9-2-4-16-5-3-9/h6,8-9,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGRSXMTLOXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2719356.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)
![[5-(2-Methylcyclopropyl)furan-2-yl]methanamine](/img/structure/B2719358.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B2719361.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2719363.png)


![N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2719372.png)